molecular formula C27H22N2O3 B4575442 N,N'-[(3-phenoxyphenyl)methylene]dibenzamide

N,N'-[(3-phenoxyphenyl)methylene]dibenzamide

Cat. No.: B4575442
M. Wt: 422.5 g/mol
InChI Key: ZRJGGWLCQXVGMA-UHFFFAOYSA-N
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Description

N,N'-[(3-phenoxyphenyl)methylene]dibenzamide is a useful research compound. Its molecular formula is C27H22N2O3 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.16304257 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

In the study of novel aromatic polyimides, diamines were synthesized and polymerized with various anhydrides to create polymers with high solubility in organic solvents and significant thermal stability. These polymers' degradation temperatures ranged from 240°C to 550°C, and their glass transition temperatures (Tg) varied from 168°C to 254°C, indicating their potential for high-performance applications (Butt et al., 2005).

Molecular Characterization and Nonlinear Optical Properties

Research on hydrazones, which share a structural motif with N,N'-[(3-phenoxyphenyl)methylene]dibenzamide, revealed their third-order nonlinear optical properties. These compounds exhibited two-photon absorption at 532 nm, suggesting their potential use in optical device applications like optical limiters and switches (Naseema et al., 2010).

Catalysis and Material Science

Zirconium complexes of amine-bis(phenolate) ligands were investigated for their catalytic performance in 1-hexene polymerization. Structural modifications to the ligands resulted in a wide range of catalyst reactivities, demonstrating the impact of molecular structure on catalytic efficiency (Tshuva et al., 2001).

Environmental Science and Photocatalysis

The photocatalytic degradation of environmental pollutants like propyzamide was enhanced by using TiO2-loaded adsorbents. This approach concentrated low-concentration substrates on the adsorbent's surface, boosting the rate of mineralization and reducing intermediate concentrations (Torimoto et al., 1996).

Antioxidant Research

Studies on sterically hindered phenols related to this compound demonstrated potential antioxidant activities. These compounds were synthesized and their hydrogen bonding capabilities were explored, indicating their use as antioxidants (Storozhok et al., 2013).

Properties

IUPAC Name

N-[benzamido-(3-phenoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c30-26(20-11-4-1-5-12-20)28-25(29-27(31)21-13-6-2-7-14-21)22-15-10-18-24(19-22)32-23-16-8-3-9-17-23/h1-19,25H,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJGGWLCQXVGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.